molecular formula C14H20BrNO3 B7889956 Boc-L-4-Bromophenylalaninol

Boc-L-4-Bromophenylalaninol

Cat. No.: B7889956
M. Wt: 330.22 g/mol
InChI Key: WHWUXGXKXNAINU-LBPRGKRZSA-N
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Description

Boc-L-4-Bromophenylalaninol: is a chemical compound that belongs to the class of amino alcohols. It is derived from L-phenylalanine, an essential amino acid, and is characterized by the presence of a bromine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-4-Bromophenylalaninol typically involves the following steps:

    Protection of the Amino Group: The amino group of L-4-bromophenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction is carried out in an aqueous medium with tert-butyl alcohol as a co-solvent. The reaction mixture is stirred at room temperature until the completion of the reaction.

    Reduction of the Carboxyl Group: The carboxyl group of the protected amino acid is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF). The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-L-4-Bromophenylalaninol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form primary amines or other reduced derivatives using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas with a catalyst

    Substitution: Potassium carbonate (K2CO3), sodium hydride (NaH)

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Primary amines, alcohols

    Substitution: Various substituted phenylalaninol derivatives

Scientific Research Applications

Chemistry: Boc-L-4-Bromophenylalaninol is widely used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new chemical entities.

Biology: In biological research, this compound is used as a building block for the synthesis of peptides and proteins. The Boc protecting group is stable under physiological conditions but can be removed under acidic conditions, allowing for controlled deprotection during peptide synthesis.

Medicine: The compound is used in the development of pharmaceutical drugs, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features enable it to interact with specific biological targets, making it a valuable tool in drug discovery.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its versatility in chemical reactions makes it a key component in various manufacturing processes.

Mechanism of Action

The mechanism of action of Boc-L-4-Bromophenylalaninol is primarily related to its ability to interact with specific molecular targets. The bromine atom on the phenyl ring and the Boc protecting group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    Boc-L-Phenylalaninol: Similar structure but lacks the bromine atom on the phenyl ring.

    Boc-L-Tyrosinol: Contains a hydroxyl group on the phenyl ring instead of a bromine atom.

    Boc-L-Tryptophanol: Contains an indole ring instead of a phenyl ring.

Uniqueness: Boc-L-4-Bromophenylalaninol is unique due to the presence of the bromine atom on the phenyl ring, which imparts distinct reactivity and binding properties. This feature allows for selective functionalization and interaction with specific biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWUXGXKXNAINU-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of compound 3e (15 g, 42 mmol) in ethanol (50 mL) and THF (50 mL) was added LiCl.H2O (10 g, 170 mmol) and NaBH4 (6.3 g, 170 mmol) at 0° C. The mixture was stirred at rt overnight. LCMS analysis indicated the total consumption of compound 3e. The precipitate was removed by filtration and the filtrate was concentrated in vacuo to give 3f as a white solid (13 g, 94% yield).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
94%

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